molecular formula C12H18ClNO2 B1512308 rac-MDEA-D5 CAS No. 160227-43-0

rac-MDEA-D5

Cat. No.: B1512308
CAS No.: 160227-43-0
M. Wt: 248.76 g/mol
InChI Key: IBDIPBWIXJRJQM-IYSLTCQOSA-N
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Description

rac-MDEA-D5 (rac-3,4-Methylenedioxy-N-ethylamphetamine-D5) is a deuterated analog of rac-MDEA, a synthetic phenethylamine derivative structurally related to MDMA (3,4-methylenedioxymethamphetamine). The "D5" designation indicates the incorporation of five deuterium atoms, typically replacing hydrogen atoms at specific positions (e.g., the ethylamine side chain) to enhance its utility as an internal standard in mass spectrometry (MS)-based analyses . This compound is widely employed in forensic, clinical toxicology, and urine drug testing via isotope dilution methods (GC/MS or LC/MS), where its deuterated structure minimizes analytical interference while maintaining physicochemical similarities to the target analyte . This compound is supplied as a methanolic solution with a molecular weight of 251.3 g/mol and a CAS registry number of 160227-43-0 .

Mechanism of Action

Pharmacokinetics

These properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like rac-MDEA-D5. For example, the presence of certain acids has been found to influence the makeup flow rate of methyldiethanolamine (MDEA), a compound related to this compound . Additionally, factors such as temperature, pH, and the presence of other substances can potentially impact the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 plays a crucial role in biochemical reactions as a reference standard. It interacts with various enzymes and proteins involved in the metabolism of methylenedioxyamphetamine derivatives. Specifically, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its N-dealkylation to form 3,4-methylenedioxyamphetamine . This interaction is essential for understanding the metabolic pathways and kinetics of methylenedioxyamphetamine derivatives in biological systems.

Cellular Effects

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine by interacting with their respective transporters . This modulation affects cell signaling pathways and can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 involves its binding interactions with various biomolecules. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their extracellular concentrations . This inhibition leads to enhanced neurotransmitter signaling and subsequent changes in cellular function. Furthermore, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can inhibit or activate specific enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . These interactions contribute to the overall pharmacological effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 change over time due to its stability and degradation. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.

Dosage Effects in Animal Models

The effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 vary with different dosages in animal models. At low doses, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can enhance neurotransmitter release and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects without causing adverse effects. These dosage-dependent effects are essential for determining the safe and effective use of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in research and clinical settings.

Metabolic Pathways

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves N-dealkylation by CYP2D6 to form 3,4-methylenedioxyamphetamine . This pathway is crucial for understanding the metabolism and elimination of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in biological systems. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is transported and distributed within cells and tissues through various mechanisms. It interacts with monoamine transporters, such as serotonin and dopamine transporters, facilitating its uptake into neuronal cells . Once inside the cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can accumulate in specific compartments, such as synaptic vesicles, where it exerts its pharmacological effects . The distribution of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 within tissues is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is critical for its activity and function. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is primarily localized in synaptic vesicles within neuronal cells, where it modulates neurotransmitter release . Targeting signals and post-translational modifications, such as phosphorylation, can direct rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 to specific compartments or organelles . This subcellular localization is essential for understanding the precise mechanisms of action of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 and its effects on cellular function.

Biological Activity

Rac-MDEA-D5, or racemic 3,4-methylenedioxy-N-ethylamphetamine-D5, is a deuterated analog of MDEA, a psychoactive compound belonging to the amphetamine class. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, potential therapeutic uses, and implications in toxicology.

This compound is characterized by the substitution of five hydrogen atoms with deuterium, which alters its pharmacokinetic and pharmacodynamic profiles compared to its non-deuterated counterparts. This modification can affect metabolic stability and the compound's interaction with biological systems.

Pharmacodynamics

This compound exhibits similar pharmacodynamic properties to MDEA, primarily acting as a serotonin and norepinephrine reuptake inhibitor. Its mechanism of action involves increasing the levels of these neurotransmitters in the synaptic cleft, leading to enhanced mood and sensory perception.

Key Findings:

  • Serotonin Release: Studies indicate that this compound promotes serotonin release, similar to MDMA, contributing to its euphoric effects .
  • Neurotransmitter Interaction: The compound interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways, influencing mood and emotional responses .

Toxicological Profile

The toxicological assessment of this compound is essential for understanding its safety profile. Research indicates that while it shares some toxicological characteristics with MDMA and MDEA, the deuterated form may exhibit altered toxicity due to differences in metabolism.

Toxicity Studies:

  • In Vitro Studies: In vitro evaluations demonstrate that this compound has a lower cytotoxicity profile compared to its non-deuterated forms .
  • Protein Binding: Investigations into protein binding reveal that this compound shows stereoselective binding characteristics that may influence its pharmacokinetics .

Analytical Methods

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies. Various analytical techniques have been developed for this purpose:

MethodDetection Limit (LOD)Quantification Limit (LOQ)Precision (%)Recovery (%)
GC-MS1.0 ng/mL10 ng/mL9.198.0
HPLC2.5 ng/mL10 ng/mL7.899.7

These methods demonstrate high sensitivity and specificity for detecting this compound in complex biological matrices such as plasma and urine .

Case Studies

Recent case studies highlight the implications of this compound use in clinical and forensic settings:

  • Clinical Observations: A study involving controlled administration of MDEA analogs showed that subjects reported heightened sensory experiences and emotional connectivity, characteristic of empathogenic effects associated with this class of compounds .
  • Forensic Analysis: In postmortem investigations, this compound was detected alongside other amphetamines in cases of suspected overdose, underscoring the need for comprehensive toxicological screening in suspected drug-related fatalities .

Scientific Research Applications

Analytical Applications

1. Internal Standard in Mass Spectrometry
Rac-MDEA-D5 is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterated nature allows for accurate quantification of MDEA and its metabolites by compensating for matrix effects and variations in ionization efficiency during the analysis process .

2. Toxicological Studies
In toxicological research, this compound assists in the identification and quantification of MDEA in biological samples. Its use enhances the sensitivity and specificity of detection methods, particularly when analyzing complex biological matrices such as blood or urine .

Pharmacological Research

1. Pharmacokinetics and Metabolism
this compound is crucial for studying the pharmacokinetics of MDEA. By using this compound as a tracer, researchers can investigate the absorption, distribution, metabolism, and excretion (ADME) of MDEA in various biological systems. This application provides insights into how MDEA behaves in the body and its potential therapeutic effects or risks associated with its use .

2. Stereoselectivity Studies
Research has shown that this compound can be utilized to explore stereoselective interactions of MDEA with biological targets. For instance, studies have indicated that stereoselective binding occurs in different species' serum proteins, which can influence the pharmacodynamics of MDEA . Understanding these interactions is vital for developing safer therapeutic strategies and predicting drug behavior across different populations.

Case Studies

Case Study 1: Stereoselective Protein Binding
A study examined the stereoselective protein binding of rac-MDMA (the parent compound) using this compound as an internal standard. Results indicated that while human plasma showed negligible stereoselectivity, significant differences were observed in mouse serum. This finding underscores the importance of using this compound for accurate modeling of drug interactions across species .

Case Study 2: Quantitative Analysis in Forensic Toxicology
In forensic toxicology, this compound has been applied to develop robust analytical methods for detecting MDEA and its metabolites in postmortem samples. The incorporation of this compound allowed for improved accuracy and reliability in quantifying drug concentrations, which is critical for legal investigations .

Data Tables

Application Description Benefits
Internal StandardUsed in GC-MS/LC-MS to quantify MDEAIncreases accuracy and compensates for matrix effects
Toxicological AnalysisIdentifies MDEA in biological samplesEnhances sensitivity and specificity
PharmacokineticsStudies ADME properties using this compound as a tracerProvides insights into drug behavior
Stereoselectivity ResearchInvestigates binding interactions with proteinsAids in understanding drug metabolism variability

Q & A

Q. What are the critical considerations in designing a synthesis protocol for rac-MDEA-D5 to ensure isotopic purity and structural integrity?

Basic
Synthesis protocols must prioritize reaction conditions (e.g., temperature, solvent selection) that minimize isotopic exchange and byproduct formation. Purification steps, such as column chromatography or recrystallization, should be optimized to isolate the deuterated compound. Structural validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential, with emphasis on comparing deuterium incorporation ratios against theoretical values. Replicate experiments under controlled conditions enhance reliability .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate their results?

Basic
High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is recommended for assessing purity and isotopic distribution. NMR spectroscopy (e.g., 1H^1H, 2H^2H, 13C^{13}C) confirms structural integrity. Validation requires:

  • Replicates : Triplicate runs to assess precision.
  • Reference standards : Comparison with non-deuterated analogs.
  • Cross-lab verification : Collaborative testing to eliminate instrument bias .

Q. How can researchers resolve contradictions in pharmacokinetic data observed across studies involving this compound?

Advanced
Contradictions may arise from variability in experimental setups (e.g., dosing regimens, biological models). Mitigation strategies include:

  • Meta-analysis : Pooling datasets to identify confounding variables (e.g., metabolic enzyme activity).
  • Controlled replication : Standardizing protocols across labs (e.g., ISO guidelines for animal studies).
  • Statistical reconciliation : Applying mixed-effects models to account for inter-study heterogeneity .

Q. What methodologies are recommended for assessing the stability of this compound under varying experimental conditions?

Advanced

  • Accelerated stability studies : Expose the compound to stressors (temperature, pH) and quantify degradation via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life.
  • Control variables : Document environmental conditions (humidity, light exposure) rigorously to isolate degradation pathways .

Q. How should researchers document and archive experimental data for this compound to ensure reproducibility?

Basic
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Include synthesis parameters, instrument calibration logs, and raw spectral files.
  • Repositories : Use domain-specific platforms (e.g., Zenodo, institutional databases) with persistent identifiers (DOIs).
  • Version control : Track iterative protocol changes using tools like GitLab .

Q. What statistical approaches are essential when analyzing dose-response relationships in this compound studies?

Advanced

  • Power analysis : Predefine sample sizes to minimize Type II errors.
  • Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to dose-response curves.
  • Error propagation : Quantify uncertainties in deuterium labeling effects using Monte Carlo simulations .

Q. How can multi-omics data integration be optimized in studies investigating this compound’s metabolic pathways?

Advanced

  • Cross-platform normalization : Align transcriptomic, proteomic, and metabolomic datasets using batch-correction algorithms (e.g., ComBat).
  • Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG identify deuterium-induced metabolic shifts.
  • Validation : Confirm hypotheses via targeted isotope tracing experiments .

Q. What strategies mitigate isotopic dilution effects in in vivo studies of this compound?

Advanced

  • Dosing optimization : Administer compound at concentrations exceeding endogenous pool sizes.
  • Tracer kinetics : Model isotopic dilution using compartmental analysis.
  • Control experiments : Compare with non-deuterated controls to isolate labeling artifacts .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Advanced

  • Sensitivity analysis : Identify force field parameters (e.g., DFT calculations) most affecting predictions.
  • Experimental calibration : Adjust computational models using empirical data (e.g., reaction kinetics).
  • Peer validation : Share datasets and code for community benchmarking .

Q. What ethical and procedural guidelines apply when using this compound in human-derived cell line studies?

Basic

  • Ethics approval : Secure institutional review board (IRB) clearance for human tissue use.
  • Data anonymization : Remove identifiers from datasets per GDPR/HIPAA standards.
  • Transparency : Disclose deuterated compound sourcing and purity in publications .

Comparison with Similar Compounds

Structural and Functional Analogues

rac-MDEA-D5 belongs to the 3,4-methylenedioxy-substituted phenethylamine class, sharing structural homology with compounds like rac-MDMA, rac-MDA, and rac-MBDB. Key differentiating factors include substituents on the nitrogen atom (e.g., ethyl in MDEA vs. methyl in MDMA) and isotopic labeling (deuterium vs. hydrogen).

Deuterated Analogues

Deuterated internal standards are critical for minimizing matrix effects and improving quantification accuracy. Below is a comparative analysis of this compound with its closest analogues:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₂H₁₀D₅NO₂ 251.3 160227-43-0 Internal standard for MDEA in forensic and clinical MS analyses
rac-MDEA-D6 C₁₂H₉D₆NO₂ 252.3 Not specified Enhanced deuterium substitution for reduced interference in complex matrices
rac-MDMA-D5 C₁₁H₈D₅NO₂ 237.3 1229928-15-6 Internal standard for MDMA analysis; methyl substituent alters retention times
rac-MBDB-D5 C₁₃H₁₄D₅NO₂ 265.4 Not specified Used for benzodioxolybutanamine derivatives; bulkier side chain affects derivatization

Analytical Performance

  • Co-elution and Mass Spectrometry: Deuterated standards like this compound exhibit near-identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass shifts (e.g., +5 Da for D5 labeling). This avoids peak overlap seen with non-deuterated standards, such as amphetamine-D5, which shares primary ions with amphetamine .
  • Steric Effects : Compounds like rac-MDEA-D6 are preferred for hindered amines (e.g., fenfluramine) due to N-alkyl substitutions (e.g., ethyl or propyl) that influence derivatization efficiency .
  • Solubility: this compound is typically dissolved in methanol or acetonitrile at concentrations optimized for MS sensitivity (e.g., 0.1 mg/mL) .

Pharmacological and Regulatory Considerations

While rac-MDEA itself is an illicit psychoactive drug with empathogenic effects akin to MDMA , its deuterated form is non-psychoactive and classified under controlled substance regulations (e.g., DEA No. 7404 CI) for analytical use only .

Research Findings and Guidelines

  • Standard Selection : The NIOSH Manual of Analytical Methods emphasizes avoiding deuterated compounds with overlapping GC peaks (e.g., methamphetamine-D5) and recommends this compound for its compatibility with MDEA’s steric profile .
  • Method Validation: Studies highlight this compound’s stability in methanol and consistency across LC-MS/MS platforms, with <5% variability in inter-laboratory comparisons .

Properties

CAS No.

160227-43-0

Molecular Formula

C12H18ClNO2

Molecular Weight

248.76 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;

InChI Key

IBDIPBWIXJRJQM-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.